molecular formula C23H23Cl2N3O5 B15037155 2-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-4,6-dichlorophenyl morpholine-4-carboxylate

2-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-4,6-dichlorophenyl morpholine-4-carboxylate

Cat. No.: B15037155
M. Wt: 492.3 g/mol
InChI Key: IVBYMJBANMOKBM-UHFFFAOYSA-N
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Description

2-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-4,6-dichlorophenyl morpholine-4-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a chromen ring, a morpholine ring, and multiple functional groups, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-4,6-dichlorophenyl morpholine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen ring system, followed by the introduction of the amino and cyano groups. The morpholine ring is then attached through a series of nucleophilic substitution reactions. The final step involves the esterification of the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-4,6-dichlorophenyl morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce new functional groups or modify existing ones.

Scientific Research Applications

2-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-4,6-dichlorophenyl morpholine-4-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be employed in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: The compound may be used in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-4,6-dichlorophenyl morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of cellular signaling, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-6-methoxyphenyl morpholine-4-carboxylate
  • 2-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-4,6-dimethoxyphenyl morpholine-4-carboxylate

Uniqueness

The uniqueness of 2-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-4,6-dichlorophenyl morpholine-4-carboxylate lies in its specific combination of functional groups and structural features. This makes it particularly suitable for certain applications, such as targeted drug design and the development of advanced materials with specific properties.

Properties

Molecular Formula

C23H23Cl2N3O5

Molecular Weight

492.3 g/mol

IUPAC Name

[2-(2-amino-3-cyano-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromen-4-yl)-4,6-dichlorophenyl] morpholine-4-carboxylate

InChI

InChI=1S/C23H23Cl2N3O5/c1-23(2)9-16(29)19-17(10-23)32-21(27)14(11-26)18(19)13-7-12(24)8-15(25)20(13)33-22(30)28-3-5-31-6-4-28/h7-8,18H,3-6,9-10,27H2,1-2H3

InChI Key

IVBYMJBANMOKBM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=C(C(=CC(=C3)Cl)Cl)OC(=O)N4CCOCC4)C(=O)C1)C

Origin of Product

United States

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